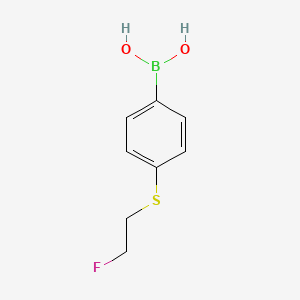

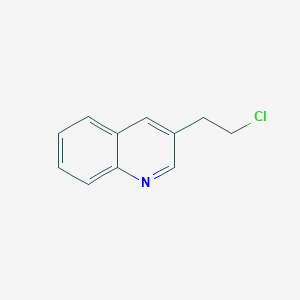

![molecular formula C12H9N3 B11903114 4-Methyl-[2,3'-bipyridine]-5'-carbonitrile CAS No. 1346686-68-7](/img/structure/B11903114.png)

4-Methyl-[2,3'-bipyridine]-5'-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le 5'-cyanure de 4-méthyl-[2,3’-bipyridine] est un composé organique hétérocyclique appartenant à la famille des bipyridines. Les bipyridines se caractérisent par la présence de deux cycles pyridine liés par une simple liaison. Ce composé spécifique présente un groupe méthyle en position 4 et un groupe carbonitrile en position 5’, ce qui en fait un dérivé unique de la bipyridine. Les bipyridines et leurs dérivés sont largement utilisés dans divers domaines, notamment la chimie de coordination, la science des matériaux et la pharmacie .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du 5'-cyanure de 4-méthyl-[2,3’-bipyridine] implique généralement le couplage de dérivés de la pyridine. Une méthode courante est la réaction de couplage croisé de Negishi, qui implique la réaction de la 4-bromo-2,6-diméthylpyridine avec un réactif organozincique approprié en présence d'un catalyseur au palladium . Les conditions réactionnelles incluent généralement des températures douces et l'utilisation de solvants tels que le tétrahydrofurane (THF).

Méthodes de production industrielle

La production industrielle de dérivés de bipyridine utilise souvent des réactions de couplage similaires, mais à plus grande échelle. L'utilisation de réacteurs à flux continu et de systèmes catalytiques avancés peut améliorer l'efficacité et le rendement du produit souhaité. De plus, le processus de purification peut impliquer des techniques de cristallisation ou de chromatographie pour obtenir des composés de haute pureté .

Analyse Des Réactions Chimiques

Types de réactions

Le 5'-cyanure de 4-méthyl-[2,3’-bipyridine] peut subir diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former des N-oxydes, qui sont des intermédiaires utiles en synthèse organique.

Réduction : Les réactions de réduction peuvent convertir le groupe carbonitrile en amines primaires.

Substitution : Les réactions de substitution électrophile et nucléophile peuvent introduire différents groupes fonctionnels sur l'échafaudage de la bipyridine.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants incluent le peroxyde d'hydrogène et l'acide m-chloroperbenzoïque (m-CPBA).

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4) ou l'hydrogénation catalytique peuvent être utilisés.

Substitution : Des réactifs comme les halogènes, les agents alkylants et les nucléophiles sont souvent utilisés dans des conditions contrôlées.

Principaux produits

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut donner des N-oxydes de bipyridine, tandis que la réduction peut produire des amines primaires .

4. Applications de la recherche scientifique

Le 5'-cyanure de 4-méthyl-[2,3’-bipyridine] a plusieurs applications de recherche scientifique :

Chimie : Il sert de ligand en chimie de coordination, formant des complexes avec des métaux de transition qui sont utilisés en catalyse et en science des matériaux.

Biologie : Le composé peut être utilisé dans la conception de molécules biologiquement actives, y compris des médicaments potentiels.

Médecine : La recherche sur ses dérivés peut conduire au développement de nouveaux médicaments aux propriétés thérapeutiques.

Industrie : Il est utilisé dans la synthèse de matériaux avancés, tels que les polymères et les structures supramoléculaires.

5. Mécanisme d'action

Le mécanisme d'action du 5'-cyanure de 4-méthyl-[2,3’-bipyridine] implique sa capacité à se coordonner avec des ions métalliques. Les atomes d'azote des cycles bipyridine peuvent former des complexes stables avec des métaux de transition, qui peuvent ensuite participer à divers processus catalytiques. Ces complexes métalliques peuvent activer les substrats, faciliter le transfert d'électrons et promouvoir les transformations chimiques .

Applications De Recherche Scientifique

4-Methyl-[2,3’-bipyridine]-5’-carbonitrile has several scientific research applications:

Chemistry: It serves as a ligand in coordination chemistry, forming complexes with transition metals that are used in catalysis and materials science.

Biology: The compound can be used in the design of biologically active molecules, including potential pharmaceuticals.

Medicine: Research into its derivatives may lead to the development of new drugs with therapeutic properties.

Industry: It is used in the synthesis of advanced materials, such as polymers and supramolecular structures.

Mécanisme D'action

The mechanism of action of 4-Methyl-[2,3’-bipyridine]-5’-carbonitrile involves its ability to coordinate with metal ions. The nitrogen atoms in the bipyridine rings can form stable complexes with transition metals, which can then participate in various catalytic processes. These metal complexes can activate substrates, facilitate electron transfer, and promote chemical transformations .

Comparaison Avec Des Composés Similaires

Composés similaires

2,2'-Bipyridine : Un ligand largement utilisé en chimie de coordination, connu pour sa forte affinité de liaison avec les ions métalliques.

4,4'-Bipyridine : Un autre dérivé courant de la bipyridine, souvent utilisé dans la synthèse des viologens et des matériaux électrochromes.

3,3'-Bipyridine : Moins courant mais toujours précieux dans certaines applications catalytiques et de coordination.

Unicité

Le 5'-cyanure de 4-méthyl-[2,3’-bipyridine] est unique en raison de la présence à la fois d'un groupe méthyle et d'un groupe carbonitrile, qui peuvent influencer sa réactivité chimique et ses propriétés de coordination. Ces groupes fonctionnels peuvent améliorer son utilité dans des applications spécifiques, telles que la conception de ligands sur mesure et de matériaux avancés .

Propriétés

Numéro CAS |

1346686-68-7 |

|---|---|

Formule moléculaire |

C12H9N3 |

Poids moléculaire |

195.22 g/mol |

Nom IUPAC |

5-(4-methylpyridin-2-yl)pyridine-3-carbonitrile |

InChI |

InChI=1S/C12H9N3/c1-9-2-3-15-12(4-9)11-5-10(6-13)7-14-8-11/h2-5,7-8H,1H3 |

Clé InChI |

VBDPFXLIMDIZRT-UHFFFAOYSA-N |

SMILES canonique |

CC1=CC(=NC=C1)C2=CN=CC(=C2)C#N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methyl-1H-naphtho[1,2-d]imidazol-6-amine](/img/structure/B11903035.png)

![6-Chloro-2-methylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B11903051.png)

![7-(Prop-2-en-1-yl)-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B11903058.png)

![(5-Methyl-[2,3'-bipyridin]-5'-yl)methanol](/img/structure/B11903066.png)

![3-(Azetidin-1-ylmethyl)bicyclo[3.2.1]octan-2-one](/img/structure/B11903090.png)

![6-Methyl-[2,3'-bipyridine]-5'-carbonitrile](/img/structure/B11903096.png)

![N-{[Methoxy(dimethyl)silyl]methyl}aniline](/img/structure/B11903099.png)